molecular formula C10H6BrF3N2O2 B1428746 Methyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate CAS No. 1121058-16-9

Methyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B1428746
CAS RN: 1121058-16-9
M. Wt: 323.07 g/mol
InChI Key: ODFVXLIVKPXGCE-UHFFFAOYSA-N
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Description

“Methyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate” is a compound that belongs to the imidazopyridine class . Imidazopyridine is a fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .


Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized from the easily available chemicals . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . The reactions were monitored by thin layer chromatography (TLC) using silica gel GF254 . The reaction proceeded smoothly with yields ranging from good to excellent and tolerated various functional groups such as fluoro, chloro, methyl and methoxy groups .

Scientific Research Applications

Medicinal Chemistry: Drug Development

Imidazopyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are often used in the synthesis of pharmaceuticals due to their favorable pharmacokinetic properties.

Material Science: Structural Character

This moiety is also useful in material science because of its structural character . It could be used in the development of new materials with specific desired properties.

Biological Research: Anti-tubercular Activity

Compounds containing imidazole have been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis . This suggests potential use in researching treatments for tuberculosis.

Organic Synthesis: Catalyst-Free Reactions

Imidazopyridines have been synthesized under solvent- and catalyst-free conditions, which is significant for green chemistry applications .

Chemical Research: Reaction Optimization

The compound could be used to optimize reactions, as similar compounds have been investigated for reactions with various solvents and heating conditions .

properties

IUPAC Name

methyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF3N2O2/c1-18-9(17)7-4-16-3-5(11)2-6(8(16)15-7)10(12,13)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFVXLIVKPXGCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=C(C=C(C2=N1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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